

"2-Fluoro-4-hydroxybenzoic Acid" chemical structure and IUPAC name

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Compound of Interest

Compound Name: 2-Fluoro-4-hydroxybenzoic Acid

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An In-Depth Technical Guide to 2-Fluoro-4-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Fluoro-4-hydroxybenzoic acid**, a fluorinated aromatic carboxylic acid with significant applications in materials science and pharmaceutical development. This document details its chemical structure, IUPAC name, physicochemical properties, and key experimental protocols involving its derivatives.

Chemical Structure and IUPAC Name

2-Fluoro-4-hydroxybenzoic acid is a benzoic acid derivative characterized by a fluorine atom at the C2 position and a hydroxyl group at the C4 position of the benzene ring.

- IUPAC Name: **2-fluoro-4-hydroxybenzoic acid**^[1]
- Chemical Formula: $C_7H_5FO_3$

The presence of the electron-withdrawing fluorine atom and the electron-donating hydroxyl group on the aromatic ring influences the molecule's reactivity and physicochemical properties.

Physicochemical and Pharmacokinetic Data

A summary of the key quantitative data for **2-Fluoro-4-hydroxybenzoic acid** is presented in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Weight	156.11 g/mol	[1] [2]
CAS Number	65145-13-3	[1] [2]
Melting Point	200 - 202 °C	[2]
Appearance	White powder	[2]
Purity	>98%	[2]
XLogP3	1.5	[1]
Topological Polar Surface Area	57.5 Å ²	[1]
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	4	[1]
Rotatable Bond Count	1	[1]

Experimental Protocols

While a detailed experimental protocol for the direct synthesis of **2-Fluoro-4-hydroxybenzoic acid** is not readily available in the reviewed literature, a robust method for its immediate precursor, 2-fluoro-4-hydroxybenzaldehyde, has been documented. This aldehyde can be subsequently oxidized to the desired carboxylic acid. Furthermore, a significant application of a **2-Fluoro-4-hydroxybenzoic acid** derivative in the synthesis of a novel immunoadjuvant is detailed below.

Synthesis of 2-fluoro-4-hydroxybenzaldehyde (Precursor)

A multi-step synthesis starting from 3-fluorophenol can be employed to produce 2-fluoro-4-hydroxybenzaldehyde. The key steps involve the protection of the hydroxyl group, followed by bromination, Grignard reagent formation, and formylation, and concluding with deprotection.

Synthesis of a Fluorine-Functionalized Polyphosphazene Immunoadjuvant

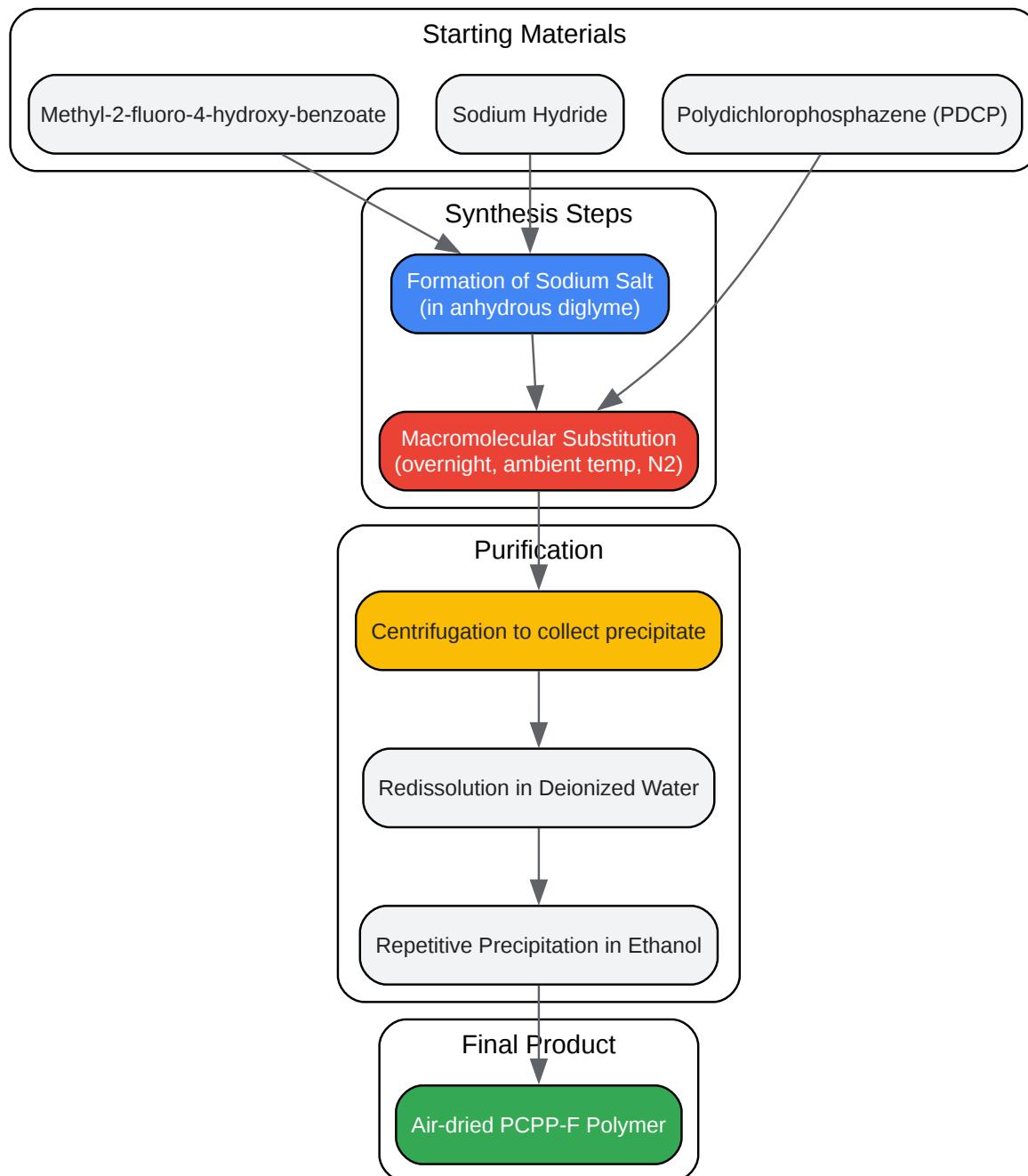
A derivative of **2-Fluoro-4-hydroxybenzoic acid**, methyl-2-fluoro-4-hydroxy-benzoate, serves as a key reagent in the synthesis of a fluorine-functionalized polyphosphazene immunoadjuvant, Poly[di(4-carboxylato-3-fluorophenoxy)phosphazene)] (PCPP-F). This polymer has shown enhanced immunoadjuvant activity, demonstrating the utility of **2-Fluoro-4-hydroxybenzoic acid** in advanced drug delivery and vaccine development.

Experimental Methodology:

- Preparation of the Sodium Salt: Anhydrous methyl-2-fluoro-4-hydroxy-benzoate is dissolved in anhydrous diglyme. A suspension of sodium hydride in diglyme is then slowly added to this solution to form the sodium salt of the benzoate.
- Macromolecular Substitution: The resulting sodium salt is added dropwise to a solution of polydichlorophosphazene (PDCP) in diglyme in a three-neck round-bottom flask equipped with a magnetic stirrer.
- Reaction Conditions: The reaction mixture is kept overnight under a nitrogen atmosphere with stirring at ambient temperature.
- Purification: The resulting polymer precipitate is collected via centrifugation, redissolved in deionized water, and repeatedly purified by precipitation in ethanol.
- Drying: The final polymer product is air-dried at ambient temperature.

Visualized Experimental Workflow

The synthesis of the fluorine-functionalized polyphosphazene immunoadjuvant (PCPP-F) is a key application of a **2-Fluoro-4-hydroxybenzoic acid** derivative. The following diagram illustrates the experimental workflow.

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Caption: Workflow for the synthesis of PCPP-F immunoadjuvant.

This guide provides a foundational understanding of **2-Fluoro-4-hydroxybenzoic acid** for professionals in research and drug development. The provided data and experimental insights aim to facilitate further investigation and application of this versatile chemical compound.

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References

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